molecular formula C17H22N4O2 B2963311 3-((1-(3-Cyclopentylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034333-66-7

3-((1-(3-Cyclopentylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2963311
CAS RN: 2034333-66-7
M. Wt: 314.389
InChI Key: XMNLDIZYXYEMAW-UHFFFAOYSA-N
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Description

The compound “3-((1-(3-Cyclopentylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrazine ring, and a nitrile group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrazine is a six-membered ring with two nitrogen atoms, and it’s often used in pharmaceuticals due to its ability to bind to various biological targets . The nitrile group (-CN) is a polar functional group that can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a pyrazine ring via an ether linkage, with a nitrile group attached to the pyrazine ring . The cyclopentylpropanoyl group would be attached to the nitrogen of the pyrrolidine ring .


Chemical Reactions Analysis

This compound, like other organic molecules, can undergo a variety of chemical reactions. The nitrile group can undergo hydrolysis to form a carboxylic acid, or it can react with Grignard or organolithium reagents to form a ketone . The ether linkage could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds containing pyrrolidine rings are stable and have high boiling points due to the presence of the nitrogen atom . The nitrile group is polar, which could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antimicrobial Applications

Pyrrolopyrazine derivatives have been recognized for their antibacterial, antifungal, and antiviral activities . The structure of these compounds allows them to interact with various microbial enzymes and receptors, potentially inhibiting the growth of harmful bacteria, fungi, and viruses. This makes them valuable for research into new treatments for infectious diseases.

Anti-inflammatory Applications

These derivatives also exhibit anti-inflammatory properties . They can be studied for their effects on inflammatory pathways in the body, which could lead to the development of new anti-inflammatory medications for conditions such as arthritis or asthma.

Antitumor Applications

The pyrrolopyrazine scaffold has shown promise in antitumor activity . Research into this application could involve studying the compound’s ability to inhibit cancer cell growth and proliferation, making it a potential candidate for cancer therapy research.

Kinase Inhibition

Kinase enzymes play a crucial role in signal transduction within cells, and their dysregulation is often associated with diseases. Pyrrolopyrazine derivatives, particularly those with certain structural features, have shown activity on kinase inhibition . This application is significant for the development of targeted therapies for diseases like cancer.

Material Science Applications

In material science, heterocyclic compounds like pyrrolopyrazine derivatives are used in the synthesis of polymers and as fluorescent probes . Their unique structures can impart desirable properties to materials, such as increased stability or specific optical characteristics.

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields. Given the biological activity of similar compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

3-[1-(3-cyclopentylpropanoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c18-11-15-17(20-9-8-19-15)23-14-7-10-21(12-14)16(22)6-5-13-3-1-2-4-13/h8-9,13-14H,1-7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNLDIZYXYEMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(3-Cyclopentylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

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